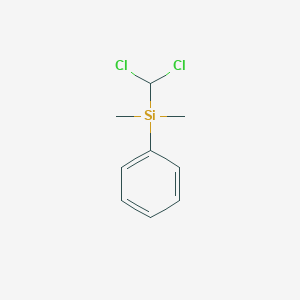
(Dichloromethyl)(dimethyl)phenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dichloromethyl)(dimethyl)phenylsilane is an organosilicon compound that features a silicon atom bonded to a phenyl group, two methyl groups, and a dichloromethyl group. This compound is part of the broader class of organosilanes, which are known for their diverse applications in organic synthesis, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dichloromethyl)(dimethyl)phenylsilane typically involves the reaction of phenylmagnesium bromide with methyltrichlorosilane under anhydrous conditions. The reaction proceeds as follows: [ \text{PhMgBr} + \text{MeSiCl}_3 \rightarrow \text{PhSiMeCl}_2 + \text{MgBrCl} ] This reaction is carried out in an inert atmosphere to prevent the hydrolysis of the reactive intermediates .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(Dichloromethyl)(dimethyl)phenylsilane undergoes several types of chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Reduction: Conversion of carbonyl compounds to alcohols using silane reagents.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Hydrosilylation: Catalyzed by transition metal complexes such as platinum or rhodium.
Reduction: Utilizes reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Often involves nucleophiles like alkoxides or amines under basic conditions.
Major Products Formed
Hydrosilylation: Produces organosilicon compounds with Si-C bonds.
Reduction: Yields alcohols from carbonyl precursors.
Substitution: Forms various organosilicon derivatives depending on the nucleophile used.
Scientific Research Applications
(Dichloromethyl)(dimethyl)phenylsilane finds applications in several scientific research fields:
Biology: Employed in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Investigated for its potential in creating biocompatible implants and prosthetics.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives
Mechanism of Action
The mechanism of action of (Dichloromethyl)(dimethyl)phenylsilane in chemical reactions involves the activation of the silicon-hydrogen bond or silicon-chlorine bond. This activation facilitates the transfer of silicon to various substrates, enabling the formation of new Si-C, Si-O, or Si-N bonds. The molecular targets and pathways involved depend on the specific reaction and conditions employed .
Comparison with Similar Compounds
Similar Compounds
Phenylsilane: Contains a phenyl group and three hydrogen atoms bonded to silicon.
Dimethylphenylsilane: Features a phenyl group and two methyl groups bonded to silicon.
Dichloromethylsilane: Comprises a dichloromethyl group and three hydrogen atoms bonded to silicon
Uniqueness
(Dichloromethyl)(dimethyl)phenylsilane is unique due to its combination of a phenyl group, two methyl groups, and a dichloromethyl group. This structure imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science. Its ability to undergo diverse chemical reactions and form stable organosilicon compounds sets it apart from other similar compounds .
Properties
CAS No. |
57733-85-4 |
|---|---|
Molecular Formula |
C9H12Cl2Si |
Molecular Weight |
219.18 g/mol |
IUPAC Name |
dichloromethyl-dimethyl-phenylsilane |
InChI |
InChI=1S/C9H12Cl2Si/c1-12(2,9(10)11)8-6-4-3-5-7-8/h3-7,9H,1-2H3 |
InChI Key |
VFHPJVRNTIZULL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


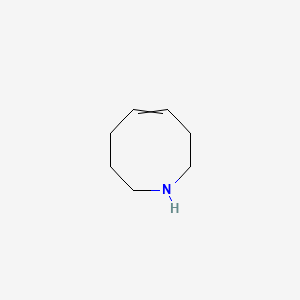

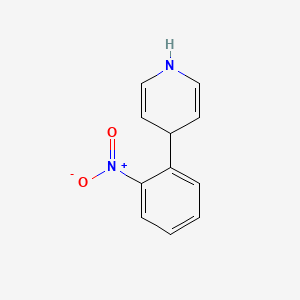

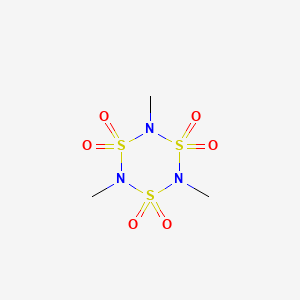
![[Chloro(fluoro)amino][bis(difluoroamino)]methyl sulfurofluoridate](/img/structure/B14630462.png)
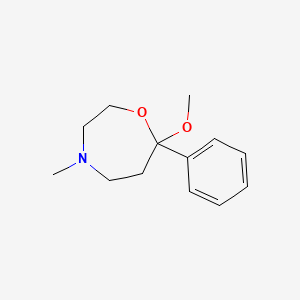
![N,N-Diethyl-4-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-5-amine](/img/structure/B14630496.png)
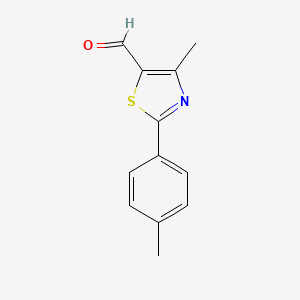
![2-[(Oxan-2-yl)oxy]cyclopentane-1-carbaldehyde](/img/structure/B14630504.png)
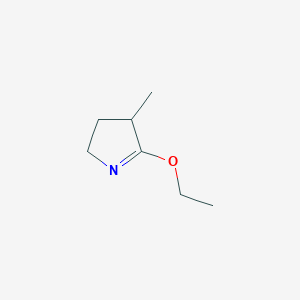
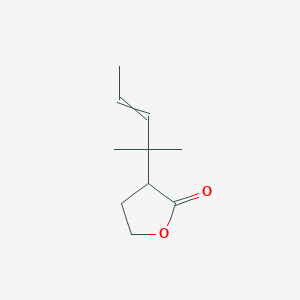

![3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene](/img/structure/B14630512.png)
